2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride
Overview
Description
2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride is a fluorinated organic compound with the molecular formula C6H8F3NO3·HCl. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride typically involves the reaction of ethyl trifluoroacetoacetate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2-amino-4,4,4-trifluoro-3-hydroxybutyric acid ethyl ester.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its fluorinated structure enhances its binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetoacetate: A closely related compound used in similar applications.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Another fluorinated ester with comparable properties.
Ethyl 4,4-difluoro-3-oxobutanoate: A less fluorinated analog with distinct reactivity.
Uniqueness
2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride is unique due to its amino group, which provides additional reactivity and versatility in chemical synthesis. This feature distinguishes it from other similar compounds and expands its range of applications .
Properties
IUPAC Name |
ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3.ClH/c1-2-13-5(12)3(10)4(11)6(7,8)9;/h3H,2,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGJDOTVTRIUOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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